1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c20-16(17-11-13-3-2-8-23-13)18-12-14(15-4-1-7-21-15)19-5-9-22-10-6-19/h1-4,7-8,14H,5-6,9-12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWRXSFAWUXFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Intermediate:
Step 1: Synthesis of 2-(Furan-2-yl)-2-thiomorpholinoethanol by reacting furan-2-carbaldehyde with thiomorpholine in the presence of a reducing agent such as sodium borohydride.
Step 2: Conversion of 2-(Furan-2-yl)-2-thiomorpholinoethanol to 2-(Furan-2-yl)-2-thiomorpholinoethylamine via a dehydration reaction using a dehydrating agent like thionyl chloride.
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Final Coupling Reaction:
Step 3: The intermediate 2-(Furan-2-yl)-2-thiomorpholinoethylamine is then reacted with thiophen-2-ylmethyl isocyanate to form the final product, this compound. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding epoxides or sulfoxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the urea or thiomorpholine moieties.
Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, or other halogenating agents.
Major Products Formed:
Oxidation: Epoxides or sulfoxides of the furan and thiophene rings.
Reduction: Reduced forms of the urea or thiomorpholine groups.
Substitution: Halogenated derivatives of the furan and thiophene rings.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine and urea groups can form hydrogen bonds, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a morpholine ring instead of thiomorpholine.
1-(2-(Furan-2-yl)-2-piperidinoethyl)-3-(thiophen-2-ylmethyl)urea: Contains a piperidine ring instead of thiomorpholine.
1-(2-(Furan-2-yl)-2-pyrrolidinoethyl)-3-(thiophen-2-ylmethyl)urea: Features a pyrrolidine ring instead of thiomorpholine.
Uniqueness: 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiomorpholine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Biological Activity
The compound 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea is a novel molecular entity that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various research studies and reviews, and presents findings in a structured format.
Chemical Structure and Properties
The molecular formula for this compound is . It features a furan ring, a thiomorpholine moiety, and a thiophenyl group, which contribute to its unique properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including those similar to our compound. For instance, compounds with thiourea functionalities have shown significant cytotoxicity against various cancer cell lines. In particular:
- In vitro studies demonstrated that derivatives exhibit IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, indicating potent anticancer activity .
- A related compound showed selective activity against multiple cancer types, with GI50 values ranging from 15.1 to 28.7 μM across different assays .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial effects due to the presence of the thiomorpholine and thiophene groups. Studies indicate that:
- Thiosemicarbazones , structurally related to thioureas, exhibit broad-spectrum antibacterial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
- Compounds with thiourea linkages have also been reported to possess antifungal properties, inhibiting the growth of fungi like Candida albicans at concentrations as low as 50 μg/mL .
The biological activities of thioureas are often attributed to their ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Disruption of microbial metabolic pathways.
Case Studies
- Antitumor Activity:
- Antibacterial Activity:
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions (e.g., solvents, catalysts) influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a thiomorpholine-furan intermediate with a thiophen-2-ylmethyl isocyanate. Key steps include nucleophilic substitution (for thiomorpholine formation) and urea bond formation via carbodiimide-mediated coupling . Solvents like dichloromethane or ethanol are critical for solubility, while catalysts like palladium on carbon improve reaction efficiency. Purification via column chromatography (silica gel, gradient elution) or recrystallization is essential to achieve >95% purity .
Q. How can researchers characterize the molecular structure and confirm the identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to verify substituent positions (e.g., furan C-2 vs. C-3, thiophene methylene groups) .
- FT-IR to confirm urea carbonyl stretching (~1640–1680 cm⁻¹) and thiomorpholine S-C vibrations .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₁₈H₂₂N₃O₂S₂) .
Q. What preliminary biological screening assays are recommended to explore its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .
Advanced Research Questions
Q. How can contradictory data in biological activity (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer : Discrepancies often arise from purity differences or assay conditions. Mitigate by:
- Standardizing compound purity (HPLC ≥98%, residual solvent analysis) .
- Validating assay reproducibility using positive controls (e.g., doxorubicin for cytotoxicity) and blinded replicates .
- Investigating solvent effects (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
Q. What computational strategies are effective for predicting reactivity and interaction mechanisms with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) : Model interactions with enzymes (e.g., CYP450 isoforms) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer : Design analogs with modular substitutions:
- Thiophene vs. furan replacements to evaluate π-π stacking vs. hydrogen bonding contributions .
- Thiomorpholine ring modifications (e.g., oxidation to sulfoxide/sulfone) to probe steric/electronic effects .
- Dose-response profiling in enzyme assays to quantify potency changes (e.g., ΔpIC₅₀) .
Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of urea bonds) with a C18 column and ESI+ ionization .
- Stability-indicating assays : Validate method specificity using spiked degradation samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
